molecular formula C7H8N4 B1594442 1-Methyl-1H-1,2,3-benzotriazol-5-amine CAS No. 27799-83-3

1-Methyl-1H-1,2,3-benzotriazol-5-amine

Cat. No.: B1594442
CAS No.: 27799-83-3
M. Wt: 148.17 g/mol
InChI Key: QSESSKWYDOHYAW-UHFFFAOYSA-N
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Description

Safety and Hazards

“1H-Benzotriazol-5-amine, 1-methyl-” is classified as harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using this substance only outdoors or in a well-ventilated area .

Preparation Methods

The preparation of 1-Methyl-1H-1,2,3-benzotriazol-5-amine typically involves the reaction of benzotriazole with methylating agents under controlled conditions. One common synthetic route includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods often involve similar reaction conditions but are optimized for large-scale synthesis to ensure high yield and purity .

Chemical Reactions Analysis

1-Methyl-1H-1,2,3-benzotriazol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

1-methylbenzotriazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-7-3-2-5(8)4-6(7)9-10-11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSESSKWYDOHYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280325
Record name 1-Methyl-1H-benzotriazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27799-83-3
Record name 1-Methyl-1H-1,2,3-benzotriazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27799-83-3
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Record name NSC 16401
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Record name 1H-Benzotriazol-5-amine, 1-methyl-
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Record name 1-Methyl-1H-benzotriazol-5-amine
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Record name 1-methyl-1H-1,2,3-benzotriazol-5-amine
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Synthesis routes and methods I

Procedure details

1-Methyl-5-nitrobenzotriazole (0.7 g) was reduced by SnCl2 (4.0 g) at 0° C. in 5 mL of conc. HCl. The pH of the reaction mixture was adjusted to basic and the mixture was extracted with EtOAc. The product 5-amino-1-methylbenzotriazole (0.4 g) obtained after removal of the solvent was used for the next reaction without further purification.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
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Type
reactant
Reaction Step One
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Quantity
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reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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